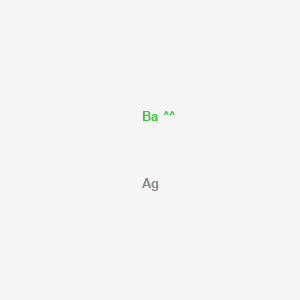

Barium;silver

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium;silver: is a compound that combines the elements barium and silver. Barium is a soft, silvery-white metal that is highly reactive, especially when exposed to air or water . Silver, on the other hand, is a precious metal known for its high conductivity and antimicrobial properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of barium;silver compounds typically involves precipitation reactions. For instance, mixing a solution of barium nitrate with a solution of silver nitrate can result in the formation of this compound compounds under controlled conditions . The reaction is as follows: [ \text{Ba(NO}_3\text{)}_2 + 2\text{AgNO}_3 \rightarrow \text{Ba(AgNO}_3\text{)}_2 ]

Industrial Production Methods: Industrial production of this compound compounds often involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product. The purity of the compound is ensured through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: Barium;silver compounds undergo various types of chemical reactions, including:

Oxidation: Barium can react with oxygen to form barium oxide, while silver can form silver oxide.

Reduction: Both barium and silver can be reduced to their metallic forms under appropriate conditions.

Substitution: this compound compounds can participate in substitution reactions with other metal salts.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Solutions of other metal salts.

Major Products:

Oxidation: Barium oxide (BaO) and silver oxide (Ag2O).

Reduction: Metallic barium and silver.

Substitution: New metal compounds depending on the substituting metal.

Aplicaciones Científicas De Investigación

Chemistry: Barium;silver compounds are used in various chemical reactions as catalysts and reagents. Their unique properties make them suitable for specific synthetic pathways .

Biology and Medicine: Silver’s antimicrobial properties are well-documented, and this compound compounds are being explored for their potential use in medical applications, such as antimicrobial coatings and wound dressings .

Industry: In the industrial sector, this compound compounds are used in the production of high-temperature superconductors and electroceramics . They are also used in the manufacturing of specialized glass and ceramics.

Mecanismo De Acción

The mechanism of action of barium;silver compounds involves the interaction of barium and silver ions with biological and chemical systems. Silver ions disrupt bacterial cell membranes by binding to disulfide bonds in membrane proteins, allowing penetration and intracellular absorption . Barium ions, on the other hand, can interact with various molecular targets, influencing cellular processes.

Comparación Con Compuestos Similares

Barium Sulfate (BaSO4): Used in medical imaging and as a pigment in paints.

Silver Nitrate (AgNO3): Known for its antimicrobial properties and used in various medical applications.

Uniqueness: Barium;silver compounds combine the properties of both barium and silver, resulting in a compound with unique reactivity and applications. Unlike barium sulfate, which is primarily used for its physical properties, this compound compounds offer both chemical reactivity and antimicrobial effects. Compared to silver nitrate, this compound compounds provide additional benefits due to the presence of barium, such as enhanced reactivity in certain chemical processes.

Propiedades

Número CAS |

66028-59-9 |

|---|---|

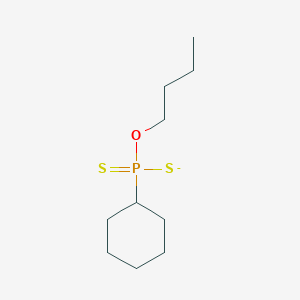

Fórmula molecular |

AgBa |

Peso molecular |

245.20 g/mol |

Nombre IUPAC |

barium;silver |

InChI |

InChI=1S/Ag.Ba |

Clave InChI |

HJIXEDTZZPZERH-UHFFFAOYSA-N |

SMILES canónico |

[Ag].[Ba] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)

![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)

![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)

![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)

![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)

![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)

![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)